molecular formula C17H14ClN3OS B3002999 2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034467-65-5

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B3002999
M. Wt: 343.83
InChI Key: DULIPEPUXZTWRK-UHFFFAOYSA-N
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Description

The compound "2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds known as acetamides. Acetamides are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom. The structure of this compound suggests that it is a derivative of acetamide with additional aromatic and heterocyclic substituents, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

While the specific synthesis of "2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide" is not detailed in the provided papers, similar compounds have been synthesized through acetylation reactions and S-alkylation. For instance, the synthesis of a related compound, "2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide," involved the acetylation of 2-aminopyrazine with chloroacetyl chloride followed by S-alkylation . This suggests that the target compound could potentially be synthesized through a similar pathway, involving the acetylation of an appropriate amine followed by a substitution reaction to introduce the thiophen-3-yl group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the orientation of substituents around the acetamide moiety. For example, "2-Chloro-N-(2,4-dimethylphenyl)acetamide" exhibits a conformation where the N—H bond is syn to the ortho methyl group . This conformational feature is common among acetanilides and can influence the overall molecular geometry and potential intermolecular interactions. The presence of aromatic and heterocyclic rings, such as the chlorophenyl and thiophenyl groups, can also contribute to the molecular conformation through steric effects and electronic interactions.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group. The N—H bond can form hydrogen bonds with other molecules, as seen in "2-Chloro-N-(2,4-dimethylphenyl)acetamide," where molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds . Additionally, the presence of chloro and other substituents can facilitate further chemical modifications, such as nucleophilic substitution reactions, which are commonly used to introduce new functional groups or to create more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The conformation of the molecule, as well as the nature and position of substituents, can affect properties such as polarity, solubility, and melting point. For instance, the polarity of similar compounds has been studied using the dipole moment method and quantum chemical calculations, revealing the existence of preferred conformers . Intermolecular interactions, such as hydrogen bonding and halogen⋯π interactions, can also impact the crystal packing and stability of these compounds, as observed in "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and "2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide" .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULIPEPUXZTWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

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